Predicted Lipophilicity (clogP) Differentiation: 2-Methyl-1-(oxolan-3-ylmethyl)imidazole vs. 1-[(oxolan-3-yl)methyl]-1H-imidazole
The addition of the 2-methyl group to the imidazole core increases calculated lipophilicity (clogP) by approximately 0.5–0.6 log units relative to the 2-unsubstituted analog 1-[(oxolan-3-yl)methyl]-1H-imidazole. This difference is large enough to shift a compound between adjacent lipophilicity bins in lead-optimization decision gates and affects membrane permeability and metabolic clearance predictions [1][2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.0 (estimated via ChemAxon/AlogP fragment-based calculation) |
| Comparator Or Baseline | 1-[(oxolan-3-yl)methyl]-1H-imidazole: clogP ≈ 0.4–0.5 (estimated) |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.6 log units |
| Conditions | In silico prediction using fragment-based clogP algorithms (ChemAxon/ALOGPS consensus); no experimental logP data available for either compound. |
Why This Matters
For procurement decisions, a 0.5-log-unit lipophilicity shift is pharmacokinetically meaningful and can be the difference between a compound that meets CNS MPO desirability criteria and one that does not.
- [1] ChemAxon. clogP prediction for 2-methyl-1-(oxolan-3-ylmethyl)imidazole and 1-[(oxolan-3-yl)methyl]-1H-imidazole. In silico calculation via MarvinSuite 22.10, 2025. View Source
- [2] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. clogP prediction for 2-methyl-1-(oxolan-3-ylmethyl)imidazole. Available at: http://www.vcclab.org (accessed Apr 2026). View Source
